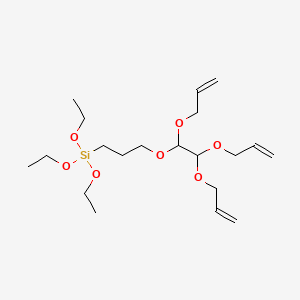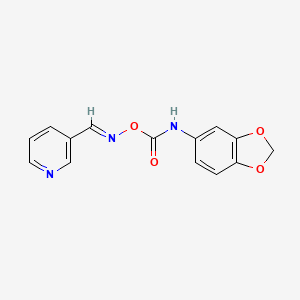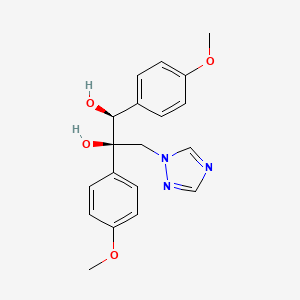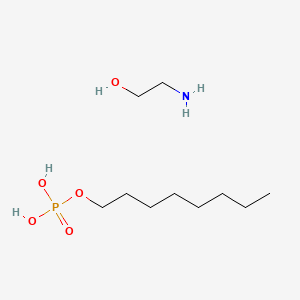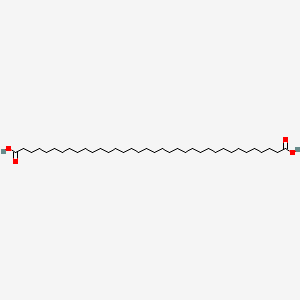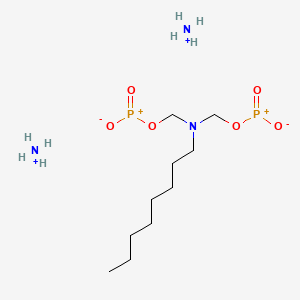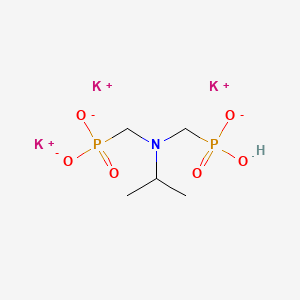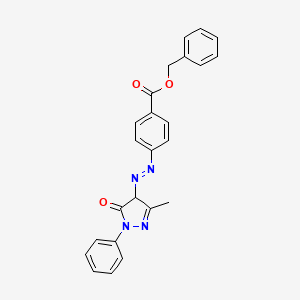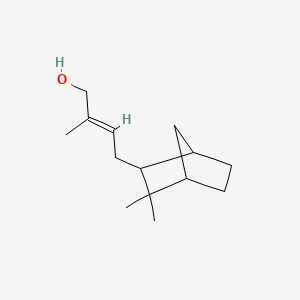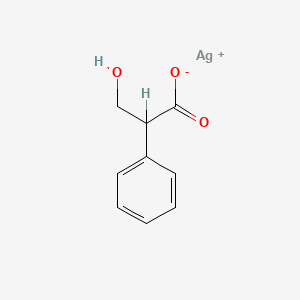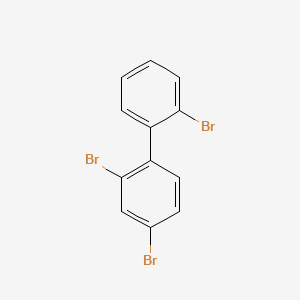
2,2',4-Tribromobiphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,4-Tribromobiphenyl is a polybrominated biphenyl (PBB) compound, characterized by the presence of three bromine atoms attached to a biphenyl structure. This compound is part of a larger group of brominated flame retardants, which are used to reduce the flammability of various materials. The molecular formula of 2,2’,4-Tribromobiphenyl is C12H7Br3, and it has a molecular weight of 390.89598 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,2’,4-Tribromobiphenyl can be synthesized through the bromination of biphenyl. The process involves the reaction of biphenyl with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in a solvent like chloroform or carbon tetrachloride under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of 2,2’,4-Tribromobiphenyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is monitored to prevent over-bromination and to ensure the selective formation of the 2,2’,4-tribromo derivative.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2’,4-Tribromobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in 2,2’,4-Tribromobiphenyl can be substituted by other nucleophiles such as hydroxyl or amino groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding biphenyl derivatives with different functional groups.
Reduction Reactions: Reduction of 2,2’,4-Tribromobiphenyl can lead to the formation of less brominated biphenyls or biphenyl itself.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or ammonia can be used for substitution reactions, typically under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Major Products:
- Substitution reactions yield biphenyl derivatives with different functional groups.
- Oxidation reactions produce biphenyl compounds with various oxygen-containing functional groups.
- Reduction reactions result in less brominated biphenyls or biphenyl.
Applications De Recherche Scientifique
2,2’,4-Tribromobiphenyl has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of brominated biphenyls in various chemical reactions.
Biology: Research on its toxicological effects helps in understanding the impact of brominated flame retardants on living organisms.
Medicine: Studies on its interaction with biological molecules provide insights into its potential health effects.
Mécanisme D'action
The mechanism of action of 2,2’,4-Tribromobiphenyl involves its interaction with biological molecules, leading to various effects:
Molecular Targets: It binds to proteins and enzymes, potentially disrupting their normal function.
Pathways Involved: The compound can induce oxidative stress and interfere with cellular signaling pathways, leading to toxic effects.
Comparaison Avec Des Composés Similaires
2,4,4’-Tribromobiphenyl: Another polybrominated biphenyl with bromine atoms at different positions.
2,4,6-Tribromobiphenyl: A closely related compound with bromine atoms at the 2, 4, and 6 positions.
Uniqueness: 2,2’,4-Tribromobiphenyl is unique due to its specific bromination pattern, which influences its chemical reactivity and biological effects. Compared to other brominated biphenyls, it may exhibit different toxicological profiles and environmental behaviors.
Propriétés
Numéro CAS |
144978-90-5 |
|---|---|
Formule moléculaire |
C12H7Br3 |
Poids moléculaire |
390.90 g/mol |
Nom IUPAC |
2,4-dibromo-1-(2-bromophenyl)benzene |
InChI |
InChI=1S/C12H7Br3/c13-8-5-6-10(12(15)7-8)9-3-1-2-4-11(9)14/h1-7H |
Clé InChI |
YDNHQROTGQCGTC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=C(C=C(C=C2)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


